N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-2-15-6-8-16(9-7-15)22-20(24)18-14-17(10-11-19(18)21)27(25,26)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDKFRBCVSCIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates in the presence of a catalyst such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]) in ethanol.
Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Coupling with Benzamide: The final step involves coupling the sulfonylated piperidine derivative with 4-ethylphenyl-2-fluorobenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacological Research: The compound is used in the development of new drugs, particularly for its potential anti-tubercular and anticancer activities.
Biological Studies: It is used in research to understand its effects on cellular pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-fluoro-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Insights :
- Functional Groups : Hydroxyl/methoxy groups in 18p enable metal chelation critical for HIV integrase inhibition, whereas the target’s fluorine atom may optimize electronic effects without compromising metabolic stability .
Analogs with Alternative Sulfonamide Groups
The piperidin-1-ylsulfonyl group is compared to other sulfamoyl substituents:
Key Insights :
- Piperidine vs. Cyclopropyl : The piperidine ring in the target compound provides conformational flexibility and improved solubility compared to cyclopropyl groups, which may enhance target engagement .
- Steric Effects : Bulky sulfonamide substituents (e.g., 1-phenylethyl in 4k) reduce activity, suggesting the piperidine group in the target compound is optimized for steric compatibility .
Data Tables
Table 2: Substituent Effects on Activity
Q & A
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via LC-MS .
- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products (e.g., sulfonic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
